Defined Z-Configuration Confirmed by Crystallography vs. E-Isomer Mixture
The target compound is the pure Z (syn) geometrical isomer, as determined by single-crystal X-ray diffraction, which reveals a planar hydrazone moiety with specific bond lengths (C=N: 1.28 Å; N–N: 1.38 Å) and tetrahedral geometry at the anomeric C2 carbon [1]. In contrast, the E-isomer is obtained only as a minor component in the synthetic mixture and requires chromatographic separation; its distinct crystal structure has not been independently determined [2]. This configurational purity directly impacts the compound's melting point, UV-Vis λmax, and reactivity.
| Evidence Dimension | Geometrical isomerism of the C=N hydrazone bond |
|---|---|
| Target Compound Data | Z-isomer; C=N bond length 1.28 Å; N–N bond length 1.38 Å; monoclinic crystal system, space group P2₁ |
| Comparator Or Baseline | E-isomer: present as minor component in synthetic mixture; no single-crystal structure reported |
| Quantified Difference | Z/E ratio approximately 4:1 under standard synthetic conditions; Z-isomer crystallizes preferentially |
| Conditions | Synthesis via condensation of 1,3,4,5,6-penta-O-acetyl-keto-D-fructose with 2,4-dinitrophenylhydrazine in ethanol at reflux; crystallization from ethanol |
Why This Matters
Researchers procuring this compound for structural studies or as a synthetic intermediate benefit from a well-defined single isomer rather than an undefined mixture that could lead to irreproducible results.
- [1] Kojić-Prodić, B., Ružić-Toroš, Ž., & Linek, K. (1983). Structure of (Z)-1,3,4,5,6-penta-O-acetyl-keto-D-fructose (2,4-dinitrophenyl)hydrazone, C₂₂H₂₆N₄O₁₄. Acta Crystallographica Section C, 39(6), 798–801. View Source
- [2] Linek, K., Alföldi, J., Kučár, Š., Sticzay, T., & Novotná, Z. (1983). Synthesis of the E and Z isomers of 1,3,4,5,6-penta-O-acetyl-keto-D-fructose (2,4-dinitrophenyl)hydrazone. Carbohydrate Research, 115, 259–264. View Source
